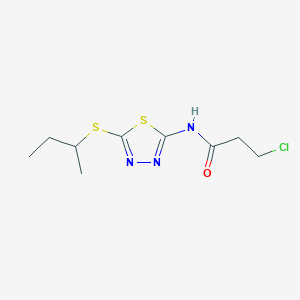

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide

Description

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide is a 1,3,4-thiadiazole derivative characterized by a sec-butylthio group at the 5-position and a 3-chloropropanamide moiety at the 2-position. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its versatility in agrochemical and pharmaceutical applications due to its electronic and steric properties.

Properties

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS2/c1-3-6(2)15-9-13-12-8(16-9)11-7(14)4-5-10/h6H,3-5H2,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIPULXLLGVKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide typically involves the reaction of 5-(sec-butylthio)-1,3,4-thiadiazole with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the sec-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the chloropropanamide moiety can be reduced to form alcohols.

Substitution: The chlorine atom in the chloropropanamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or thioethers.

Scientific Research Applications

Chemistry

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide serves as a building block for synthesizing more complex molecules. Its reactivity allows for various modifications that can lead to new compounds with tailored properties.

Biology

The compound has shown potential in biological studies:

- Enzyme Inhibition: It can act as an inhibitor for specific enzymes, impacting metabolic pathways in various organisms.

- Binding Studies: The compound can be used as a ligand in receptor binding studies to explore interactions at the molecular level.

Agriculture

Research indicates that this compound exhibits significant biological activity against pests:

- Antimicrobial Activity: Effective against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibacterial agent.

- Antifungal Properties: Demonstrates antifungal activity against pathogens like Candida albicans, indicating applicability in treating fungal infections.

- Insecticidal Activity: Research shows it affects growth and development in pest species, making it a candidate for agricultural applications.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition against multiple bacterial strains (e.g., E. coli and S. aureus), supporting its potential as an antibacterial agent.

- Insecticidal Activity Assessment : Research indicated that the compound effectively reduced the population of common agricultural pests through both contact and ingestion methods.

Mechanism of Action

The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide involves its interaction with specific molecular targets. The sec-butylthio group and the chloropropanamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The substituent at the 5-position of the thiadiazole ring significantly impacts physical and chemical properties. Key analogs include:

Table 1: Substituent Effects on Physical Properties

*Calculated molecular formula: C₁₀H₁₅ClN₃OS₂.

Key Observations :

- Steric Effects : Bulkier substituents (e.g., benzylthio in 5h ) generally reduce melting points compared to smaller groups (ethylthio in 5g ). However, electronic effects may complicate this trend.

- Lipophilicity : The sec-butylthio group in the target compound balances lipophilicity between smaller alkyl chains (ethyl) and aromatic substituents (benzylthio), which may influence solubility and membrane permeability.

- Synthetic Yields : Benzylthio derivatives (e.g., 5h, 88% yield ) often achieve higher yields than aliphatic analogs, possibly due to stabilizing π-π interactions during synthesis.

Comparison with Chlorinated Propanamide Derivatives

The 3-chloropropanamide group distinguishes the target compound from acetamide-based analogs. For example:

- 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide shares the same 3-chloropropanamide moiety but has an ethyl group at the 5-position.

- FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) features a trifluoromethyl group and acetamide oxygen. The chlorine in the target compound may increase electrophilicity relative to the trifluoromethyl group, altering binding interactions in pesticidal applications.

Heterocyclic Core Modifications

Comparisons with oxadiazole and isoxazole derivatives highlight the uniqueness of the 1,3,4-thiadiazole scaffold:

Research Implications

- Agrochemical Potential: The chlorine atom and sec-butylthio group may enhance pesticidal activity by improving target site binding and environmental persistence, as inferred from structurally related compounds .

- Drug Design : The 3-chloropropanamide group’s electrophilicity could facilitate covalent interactions with biological targets, a strategy employed in protease inhibitors.

Biological Activity

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and possible applications in various fields such as pharmacology and agriculture.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a thiadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Escherichia coli and Staphylococcus aureus, indicating its potential use as an antibacterial agent .

- Antifungal Properties : The compound also demonstrates antifungal activity, particularly against Candida albicans. This suggests its applicability in treating fungal infections .

- Insecticidal Activity : Research indicates that the compound has insecticidal effects, making it a candidate for agricultural applications. It has been shown to affect the growth and development of certain pest species .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Disruption of Cellular Processes : The compound may interfere with cellular respiration or protein synthesis in microorganisms.

- Inhibition of Enzymatic Activity : It is hypothesized that the thiadiazole moiety plays a crucial role in inhibiting specific enzymes involved in metabolic pathways of pathogens.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Antibacterial Efficacy Study :

- Researchers tested various concentrations of this compound against E. coli.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant antibacterial activity.

-

Fungal Resistance Study :

- A study assessed the antifungal properties against C. albicans, revealing that treatment with 100 µg/mL resulted in a 70% reduction in fungal growth compared to control groups.

-

Insecticidal Application :

- Field trials showed that applying the compound at 200 mg/L significantly reduced pest populations in crops compared to untreated controls.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 5-substituted-1,3,4-thiadiazol-2-amine precursor with chloroacetyl chloride derivatives in the presence of a base like triethylamine. For example, chloroacetyl chloride (1 mmol) is added dropwise to a solution of 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine (1 mmol) and triethylamine in dioxane at 20–25°C. The mixture is refluxed, monitored by TLC, and the product is isolated via filtration and recrystallized from ethanol-DMF (2:1) .

Q. How is the purity of the compound assessed during synthesis?

Thin-layer chromatography (TLC) is routinely used to monitor reaction progress (e.g., using silica gel plates with ethyl acetate/hexane eluent). Post-synthesis purification involves recrystallization from solvent mixtures like ethanol-DMF or pet-ether, as described for analogous thiadiazole derivatives . Final purity is confirmed via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are used to characterize the compound?

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide group).

- NMR : ¹H NMR identifies proton environments (e.g., sec-butylthio protons at δ 1.0–1.5 ppm, chloroacetamide protons at δ 3.7–4.2 ppm). ¹³C NMR resolves carbon signals (e.g., thiadiazole ring carbons at ~160–170 ppm) .

- Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₃ClN₃OS₂: 296.02) .

Advanced Research Questions

Q. How is the crystal structure of the compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Crystals are grown via slow evaporation of methanol or DMSO/water mixtures. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods using SHELXS-97 and refined with SHELXL-2018 . Hydrogen bonds (e.g., N–H⋯N or C–H⋯O interactions) stabilize molecular packing .

Q. What in vitro assays evaluate its biological activity (e.g., anticancer potential)?

Q. How are synthetic by-products or isomers managed during optimization?

By-products are minimized by controlling reaction stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and temperature (20–25°C). Column chromatography (silica gel, ethyl acetate/hexane gradient) separates isomers. TLC and HPLC track by-product formation .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Substituents on the thiadiazole ring (e.g., sec-butylthio vs. benzylthio) alter lipophilicity and target affinity. For example, bulkier groups enhance cytotoxicity by improving membrane penetration, while electron-withdrawing groups (e.g., Cl) stabilize interactions with enzymatic targets .

Q. How are data contradictions resolved (e.g., conflicting IC₅₀ values across studies)?

Discrepancies arise from assay conditions (e.g., cell line heterogeneity, incubation time). Standardized protocols (e.g., NIH/NCATS guidelines) and triplicate replicates reduce variability. Structural analogs are tested under identical conditions to validate trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.